molecular formula C2H4N2O2 B13927236 (Z)-2-Nitroethenamine

(Z)-2-Nitroethenamine

Cat. No.: B13927236
M. Wt: 88.07 g/mol
InChI Key: IXAGRXJIXIPQDR-UPHRSURJSA-N
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Description

(Z)-2-Nitroethenamine is an organic compound characterized by the presence of a nitro group (-NO2) and an amino group (-NH2) attached to an ethene backbone. The (Z) configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Nitroethenamine typically involves the nitration of ethene derivatives followed by amination. One common method is the reaction of ethene with nitric acid to form 2-nitroethene, which is then treated with ammonia to yield this compound. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired (Z) configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Nitroethenamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amino group, forming ethylenediamine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic reagents like sodium azide or halides can be employed under mild conditions.

Major Products

The major products formed from these reactions include nitrosoethenamine, ethylenediamine, and various substituted ethenamines, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-Nitroethenamine is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic pathways and materials.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool in biochemical assays and drug development.

Medicine

In medicine, this compound derivatives are explored for their potential therapeutic properties. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the production of polymers, dyes, and other specialty chemicals. Its reactivity and stability make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-2-Nitroethenamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, altering the activity of target molecules. The amino group can form hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-Nitroethenamine: The (E) isomer has the substituents on opposite sides of the double bond, leading to different reactivity and properties.

    2-Nitropropene: A similar compound with a propene backbone, exhibiting different steric and electronic effects.

    2-Nitroethanol: Contains a hydroxyl group instead of an amino group, resulting in different chemical behavior.

Uniqueness

(Z)-2-Nitroethenamine is unique due to its specific (Z) configuration, which influences its reactivity and interactions with other molecules. This configuration can lead to distinct chemical and biological properties, making it valuable in various applications.

Properties

Molecular Formula

C2H4N2O2

Molecular Weight

88.07 g/mol

IUPAC Name

(Z)-2-nitroethenamine

InChI

InChI=1S/C2H4N2O2/c3-1-2-4(5)6/h1-2H,3H2/b2-1-

InChI Key

IXAGRXJIXIPQDR-UPHRSURJSA-N

Isomeric SMILES

C(=C\[N+](=O)[O-])\N

Canonical SMILES

C(=C[N+](=O)[O-])N

Origin of Product

United States

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